molecular formula C6H4IN3O B12990198 4-Iodoisoxazolo[5,4-b]pyridin-3-amine

4-Iodoisoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B12990198
M. Wt: 261.02 g/mol
InChI Key: KWEQASLHYZQPSN-UHFFFAOYSA-N
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Description

4-Iodoisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H5IN3O It features an isoxazole ring fused to a pyridine ring, with an iodine atom at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodoisoxazolo[5,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-iodopyridine with hydroxylamine-O-sulfonic acid to form the isoxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Iodoisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous ethanol.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Oxazolo[5,4-b]pyridin-2-amines.

    Reduction: Reduced derivatives of the parent compound.

    Substitution: Various substituted isoxazolo[5,4-b]pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Iodoisoxazolo[5,4-b]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodoisoxazolo[5,4-b]pyridin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy as a therapeutic agent .

Properties

Molecular Formula

C6H4IN3O

Molecular Weight

261.02 g/mol

IUPAC Name

4-iodo-[1,2]oxazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C6H4IN3O/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H2,8,10)

InChI Key

KWEQASLHYZQPSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=NO2)N

Origin of Product

United States

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